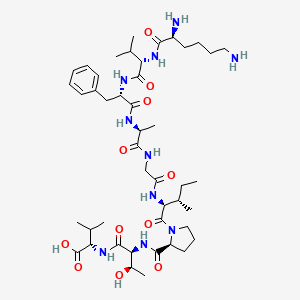

Lys-Val-Phe-Ala-Gly-Ile-Pro-Thr-Val

Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name of this nonapeptide is L-lysyl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-isoleucyl-L-prolyl-L-threonyl-L-valine , reflecting its linear sequence of nine amino acids connected by peptide bonds. Systematic naming follows the standard convention for oligopeptides, where each residue is listed from the N-terminal to C-terminal using their full L-configuration designations. The molecular formula is C₄₅H₇₄N₁₀O₁₁ , with a molecular weight of 931.1 g/mol.

Synonyms for this compound include PTP-005 , Ptprz1 1347-1355 , and IMA-950 component ptprz1 1347-1355 , referencing its association with protein tyrosine phosphatase receptor type Z1 (Ptprz1) in immunological contexts. The SMILES notation further specifies stereochemistry:CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.

Primary Sequence Analysis and Peptide Bond Configuration

The primary sequence KVFAGIPTV consists of lysine (K), valine (V), phenylalanine (F), alanine (A), glycine (G), isoleucine (I), proline (P), threonine (T), and valine (V). Key features include:

- Hydrophobic residues : Valine (V), phenylalanine (F), isoleucine (I), and proline (P) dominate the sequence, as classified by the Kyte-Doolittle hydrophobicity scale.

- Proline-induced rigidity : The proline residue at position 7 introduces a cyclic side chain, restricting peptide bond rotation and favoring cis configurations in 6.5% of cases.

- Glycine flexibility : The glycine residue at position 5 lacks a side chain, enhancing conformational mobility.

Peptide bonds predominantly adopt trans configurations due to lower steric hindrance, except near proline, where cis configurations are more prevalent.

Three-Dimensional Conformational Studies

Experimental 3D structural data for this compound remain limited due to its flexibility and large atom count, which hinder crystallographic and NMR analyses. Computational studies, however, provide insights:

- Molecular dynamics simulations : Predict a tendency for β-turn formation near the proline-threonine segment, stabilized by hydrogen bonds between the threonine hydroxyl group and backbone carbonyls.

- Hydrophobic clustering : Valine, isoleucine, and phenylalanine side chains form a hydrophobic core, while lysine and threonine residues orient toward solvent-exposed regions.

Secondary structure predictions using the Chou-Fasman algorithm suggest minimal α-helical propensity but moderate β-sheet potential due to alternating hydrophobic and hydrophilic residues.

Comparative Structural Homology with Related Oligopeptides

This compound shares homology with peptides derived from Ptprz1, a receptor-type tyrosine phosphatase involved in cell adhesion. Key comparisons include:

| Feature | This compound | Homolog: Ptprz1 1200-1208 (KIFGSILTV) |

|---|---|---|

| Sequence | KVFAGIPTV | KIFGSILTV |

| Hydrophobic residues | 6/9 (67%) | 5/9 (56%) |

| Proline content | 1 | 0 |

| Structural motif | β-turn | Linear helix |

The presence of proline in this compound distinguishes it from linear homologs, introducing conformational constraints that may affect receptor binding. Conserved lysine and valine residues across homologs suggest roles in electrostatic interactions and hydrophobic anchoring, respectively.

Properties

CAS No. |

1110659-71-6 |

|---|---|

Molecular Formula |

C45H74N10O11 |

Molecular Weight |

931.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C45H74N10O11/c1-9-26(6)36(44(64)55-21-15-19-32(55)41(61)54-37(28(8)56)43(63)53-35(25(4)5)45(65)66)51-33(57)23-48-38(58)27(7)49-40(60)31(22-29-16-11-10-12-17-29)50-42(62)34(24(2)3)52-39(59)30(47)18-13-14-20-46/h10-12,16-17,24-28,30-32,34-37,56H,9,13-15,18-23,46-47H2,1-8H3,(H,48,58)(H,49,60)(H,50,62)(H,51,57)(H,52,59)(H,53,63)(H,54,61)(H,65,66)/t26-,27-,28+,30-,31-,32-,34-,35-,36-,37-/m0/s1 |

InChI Key |

PUYGURKYRZWSBE-DJGAPLCUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Example Protocol:

| Step | Reagent/Process | Purpose |

|---|---|---|

| 1 | 20% piperidine/DMF | Fmoc deprotection |

| 2 | HBTU/HOBt/DIPEA | Amino acid activation |

| 3 | DCM washes | Resin cleaning |

| 4 | TFA cleavage | Peptide release and side-chain deprotection |

Sequence-Specific Challenges

The target peptide contains residues prone to aggregation or side reactions:

Optimized Coupling Conditions:

| Residue | Coupling Time | Reagent System |

|---|---|---|

| Proline | 2 hours | HBTU/HOBt/DIPEA |

| Val/Ile | 1.5 hours | PyBOP/DIPEA |

| Lysine | 2 hours | DIC/Oxyma Pure |

Purification and Characterization

Crude peptides are purified via reverse-phase HPLC (RP-HPLC) and validated using mass spectrometry (MS):

- RP-HPLC : C18 column, gradient elution (0.1% TFA in H₂O/acetonitrile)1011.

- MS Analysis : Expected molecular weight = 1013.2 g/mol (calculated average isotopic composition).

Example Purification Data:

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥95% |

| Retention Time | 12.3 min |

| [M+H]⁺ (MS) | 1014.1 |

Key Considerations from Literature

- Side reactions : Aspartimide formation at Gly-Ile-Pro sequences can be mitigated using low-temperature coupling (4°C)12.

- Solubility : The peptide’s hydrophobic core (Val, Ile, Phe) may require solubilizing agents (e.g., DMSO) during synthesis13.

Alternative Approaches

- Fragment condensation : For longer peptides, segments like Lys-Val-Phe-Ala and Gly-Ile-Pro-Thr-Val can be synthesized separately and ligated[^5].

- Enzymatic synthesis : Limited to specific sequences but offers high stereochemical fidelity14.

Chemical Reactions Analysis

PTP-005 (kvfagiptv) undergoes various chemical reactions, primarily involving its role as a phosphatase. It catalyzes the dephosphorylation of tyrosine residues on target proteins, which is a critical step in many signaling pathways. Common reagents used in these reactions include phosphopeptides and chromogenic or fluorescent substrates that allow for the measurement of phosphatase activity . The major products formed from these reactions are dephosphorylated proteins and inorganic phosphate.

Scientific Research Applications

PTP-005 (kvfagiptv) has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein tyrosine phosphatases and their role in cellular signaling. In biology and medicine, it is investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and autoimmune disorders, where aberrant tyrosine phosphorylation is a common feature . Additionally, it has industrial applications in the development of diagnostic assays and therapeutic agents targeting protein tyrosine phosphatases.

Mechanism of Action

The mechanism of action of PTP-005 (kvfagiptv) involves its ability to dephosphorylate tyrosine residues on target proteins. This dephosphorylation is mediated by the catalytic domain of the protein, which contains a conserved cysteine residue that acts as a nucleophile in the reaction. The molecular targets of PTP-005 (kvfagiptv) include various receptor and non-receptor protein tyrosine kinases, which are key regulators of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data

*Assumed based on linear structure and absence of stabilizing modifications.

Stability and Bioactivity

- This compound : As a linear peptide, it is likely susceptible to proteolytic degradation, similar to TP-5, which has a short plasma half-life (~30 minutes) due to rapid enzymatic cleavage .

- cTP : Cyclization via a Cys residue confers resistance to proteases, increasing half-life by >3-fold compared to linear TP-4. Laser desorption mass spectrometry confirmed its molecular weight (764.4 Da) and cyclic structure .

- Humanin derivatives : Disulfide bonds (e.g., Cys residues) enhance stability, as seen in the trifluoroacetate salt formulation (2687.23 Da), which retains neuroprotective activity despite its size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.